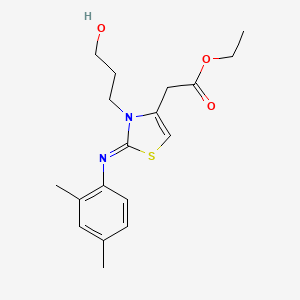
(Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-2,3-dihydrothiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-2,3-dihydrothiazol-4-yl)acetate is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-2,3-dihydrothiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₉N₃O₃S
- Molecular Weight : 303.38 g/mol
- CAS Number : Not specifically available in the provided sources.
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. A study by Vessally et al. (2016) highlighted that compounds with thiazole moieties exhibit significant antibacterial and antifungal activities. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is expected to follow the trend observed in similar thiazole compounds.
Anticancer Properties
Thiazoles have also been implicated in cancer research due to their ability to inhibit tumor growth. The compound's structural features suggest potential interactions with cancer-related targets. For instance, compounds with similar thiazole structures have shown efficacy in inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor immunosuppression . This inhibition could enhance the effectiveness of existing anticancer therapies.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzymatic Inhibition : Similar thiazole derivatives have been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that thiazole compounds can influence ROS levels within cells, potentially leading to apoptosis in cancer cells.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A research study published in Bioorganic & Medicinal Chemistry examined several thiazole derivatives for their anticancer properties. The findings indicated that modifications to the thiazole ring significantly affected their potency against various cancer cell lines . -
Antibacterial Screening :
In a screening study focusing on thiazole derivatives, several compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound was not provided, it is reasonable to anticipate similar activity based on structural similarities .
Properties
IUPAC Name |
ethyl 2-[2-(2,4-dimethylphenyl)imino-3-(3-hydroxypropyl)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-4-23-17(22)11-15-12-24-18(20(15)8-5-9-21)19-16-7-6-13(2)10-14(16)3/h6-7,10,12,21H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXBKKQYKLBBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC2=C(C=C(C=C2)C)C)N1CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














